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Compound of Interest

Compound Name: 4,4'-Dinitrodiphenylmethane

Cat. No.: B168056

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 4,4'-
Dinitrodiphenylmethane, a compound of interest in various chemical and pharmaceutical
research fields. This document details its structural parameters, spectroscopic signature, and
relevant experimental protocols, presented in a manner conducive to advanced scientific
understanding and application.

Molecular Identity and Physicochemical Properties

4.,4'-Dinitrodiphenylmethane, also known as bis(4-nitrophenyl)methane, is an organic
compound with the chemical formula C13H10N20a4.[1][2] It possesses a molecular weight of
258.23 g/mol .[2] The compound typically appears as a light yellow solid.[3] Key
physicochemical properties are summarized in the table below.
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Property Value

Molecular Formula C13H10N204

Molecular Weight 258.23 g/mol

Melting Point 185 °C

Boiling Point (Predicted) 445.1 £ 25.0 °C

Density (Predicted) 1.341 + 0.06 g/cm?3

InChlKey GLBZQZXDUTUCGK-UHFFFAOYSA-N
CAS Number 1817-74-9

Table 1: Physicochemical Properties of 4,4'-Dinitrodiphenylmethane.[3]

Molecular Structure and Crystallography

The definitive determination of the three-dimensional arrangement of atoms in 4,4'-
Dinitrodiphenylmethane is achieved through single-crystal X-ray diffraction. While a
comprehensive crystallographic study for the 4,4'-isomer is not readily available in the public
domain, a detailed analysis of its isomer, bis(2-nitrophenyl)methane (2,2'-
dinitrodiphenylmethane), provides significant insights into the expected structural features.[1][4]

[5]

The crystal structure of bis(2-nitrophenyl)methane reveals a triclinic system with space group
P-1.[1][4][5] The molecule consists of two nitrophenyl rings linked by a methylene bridge.[1][4]
[5] A key structural feature is the significant twisting of the nitro groups relative to the benzene
rings, with dihedral angles of 16.64 (18)° and 28.02 (11)°.[1][4] The two benzene rings are
nearly perpendicular to each other, exhibiting a dihedral angle of 87.72 (6)°.[1][4] It is
anticipated that the 4,4'-isomer will also exhibit non-planar geometry due to steric hindrance
between the nitro groups and the methylene bridge, influencing its packing in the solid state.

Table 2: Selected Crystallographic Data for bis(2-nitrophenyl)methane.[1][4][5]
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Parameter Value
Formula C13H10N204
Molecular Weight 258.23
Crystal System Triclinic
Space Group P-1

a (A) 7.628 (3)

b (A) 8.340 (3)

c (A) 9.464 (4)

a (°) 103.544 (8)
B (°) 92.555 (7)
v (°) 94.870 (7)
Volume (A3) 582.0 (4)

4 2

Table 3: Selected Bond Lengths for bis(2-nitrophenyl)methane.[1][4]

Bond Length (A)
N1-O01 1.233(2)
N1-02 1.227(2)
N2-03 1.228(2)
N2-O4 1.229(2)

Table 4: Selected Bond Angles for bis(2-nitrophenyl)methane.[1][4]
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Angle Value (°)
02-N1-01 123.4(2)
02-N1-C1 118.5(2)
01-N1-C1 118.1(2)
03-N2-04 123.3(2)
03-N2-C8 118.5(2)
04-N2-C8 118.2(2)

Table 5: Selected Dihedral Angles for bis(2-nitrophenyl)methane.[1][4]

Atoms Angle (°)
02-N1-C1-C2 16.8(3)
0O1-N1-C1-C2 -163.7(2)
03-N2-C8-C9 28.3(3)
04-N2-C8-C9 -152.0(2)
C2-C1-C7-C8 87.6(2)

Spectroscopic Characterization

The molecular structure of 4,4'-Dinitrodiphenylmethane is further elucidated and confirmed
through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and
Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework
of the molecule.

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons and the methylene bridge protons. The aromatic protons on the two
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equivalent para-substituted phenyl rings would likely appear as a set of doublets in the
downfield region (typically 7-8.5 ppm) due to the electron-withdrawing nature of the nitro
groups. The methylene protons would appear as a singlet further upfield.

e 13C NMR: The carbon NMR spectrum would display distinct signals for the different carbon
environments. The carbon atoms attached to the nitro groups will be significantly deshielded
and appear at a lower field. The methylene carbon will have a characteristic chemical shift,
and the remaining aromatic carbons will appear in the aromatic region of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. The
characteristic vibrational frequencies for 4,4'-Dinitrodiphenylmethane include:

N-O Stretching: Strong asymmetric and symmetric stretching vibrations of the nitro group
(NO2) are expected in the regions of 1500-1560 cm~* and 1300-1370 cm™1, respectively.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm~1, while
the methylene C-H stretching will be observed below 3000 cm~1.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1400-1600 cm~1
region.

C-N Stretching: The C-N stretching vibration is typically found in the 800-900 cm~! range.

Experimental Protocols
Synthesis of 4,4'-Dinitrodiphenylmethane

A general method for the synthesis of diarylmethanes involves the Friedel-Crafts alkylation of
an aromatic compound. For 4,4'-Dinitrodiphenylmethane, a plausible synthetic route would
be the nitration of diphenylmethane. A detailed protocol for a related compound, bis(2-
nitrophenyl)methane, involves a Suzuki coupling reaction, which could be adapted.[4]

Protocol for a related synthesis (Suzuki Coupling):

e To a mixture of 2-nitrophenylboronic acid, 2-nitrobenzyl bromide, and a palladium catalyst
(e.g., Pd(PPhs)a), a solution of a base (e.g., K2CO3) in a suitable solvent (e.g., a mixture of
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THF and water) is added under an inert atmosphere (e.g., nitrogen).[4]

e The reaction mixture is heated under reflux for a specified period (e.g., 24 hours), ensuring
protection from light.[4]

 After cooling, the product is extracted with an organic solvent, and the organic layer is
washed and dried.

e The solvent is removed under reduced pressure, and the crude product is purified by column
chromatography.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated
solution of the purified compound in an appropriate solvent or solvent mixture.

General Crystallization Protocol:

Dissolve the purified 4,4'-Dinitrodiphenylmethane in a minimal amount of a suitable solvent
(e.g., ethyl acetate/acetone mixture) at an elevated temperature.[6]

 Allow the solution to cool slowly to room temperature.

e If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod
or by adding a seed crystal.

 Allow the solution to stand undisturbed for several days to allow for the slow growth of single
crystals.

NMR Spectroscopy

Sample Preparation:

o Accurately weigh approximately 5-20 mg of the purified compound for *H NMR (20-50 mg for
13C NMR).[7]

e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-ds) in a clean NMR tube.[7]
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» Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[7]

Data Acquisition:

The NMR spectra are recorded on a spectrometer (e.g., 400 MHz).

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve optimal resolution.

The appropriate pulse sequences are used to acquire the *H and 13C NMR spectra.

FTIR Spectroscopy

Sample Preparation:

o For solid samples, a KBr pellet is typically prepared. A small amount of the sample is ground
with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

 Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR)
accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

e Abackground spectrum of the empty sample compartment (or the clean ATR crystal) is
recorded.

e The sample is placed in the spectrometer, and the spectrum is recorded over a specific
range (e.g., 4000-400 cm™1).

e The final spectrum is presented in terms of transmittance or absorbance versus wavenumber
(cm™1).

Visualizations
Molecular Structure of 4,4'-Dinitrodiphenylmethane

Caption: 2D representation of the 4,4'-Dinitrodiphenylmethane molecular structure.
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Experimental Workflow for Structural Characterization

Synthesis and Purification

Synthesis of Crude Product

:

Purification (e.g., Column Chromatography)

Structural Characterization

Crystallization NMR Spectroscopy (1H, 13C) FTIR Spectroscopy

\

Single-Crystal X-ray Diffraction

Data Analysis

Molecular Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for the synthesis and structural characterization of 4,4'-
Dinitrodiphenylmethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b168056?utm_src=pdf-body-img
https://www.benchchem.com/product/b168056?utm_src=pdf-body
https://www.benchchem.com/product/b168056?utm_src=pdf-body
https://www.benchchem.com/product/b168056?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. Bis(2-nitrophenyl)methane - PMC [pmc.ncbi.nlm.nih.gov]

e 2.4,4-DINITRODIPHENYLMETHANE | 1817-74-9 [chemicalbook.com]

e 3.4,4-DINITRODIPHENYLMETHANE CAS#: 1817-74-9 [chemicalbook.com]
o 4. researchgate.net [researchgate.net]

o 5. researchgate.net [researchgate.net]

e 6. Crystal structure of the thalidomide analog (3aR*,7aS*)-2-(2,6-dioxopiperidin-3-yl)hexa-
hydro-1H-isoindole-1,3(2H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

e 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

e To cite this document: BenchChem. [An In-Depth Technical Guide to the Molecular Structure
of 4,4'-Dinitrodiphenylmethane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168056#molecular-structure-of-4-4-
dinitrodiphenylmethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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